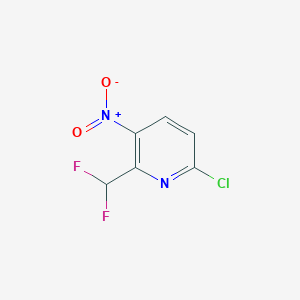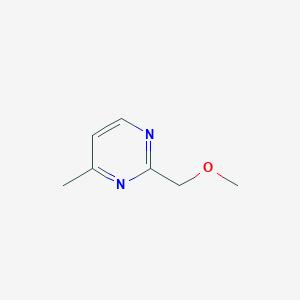
2-(Methoxymethyl)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-4-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a methoxymethyl group at the second position and a methyl group at the fourth position of the pyrimidine ring gives this compound unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .
Another method involves the use of methoxymethyl chloride and 4-methylpyrimidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a high yield of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and selectivity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: 2-(Formyl)-4-methylpyrimidine
Reduction: 2-(Hydroxymethyl)-4-methylpyrimidine
Substitution: Various substituted pyrimidines depending on the reagent used
Applications De Recherche Scientifique
2-(Methoxymethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methoxymethyl)-4-chloropyrimidine
- 2-(Methoxymethyl)-5-methylpyrimidine
- 2-(Methoxymethyl)-4-ethylpyrimidine
Uniqueness
2-(Methoxymethyl)-4-methylpyrimidine is unique due to the specific positioning of the methoxymethyl and methyl groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(methoxymethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-8-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
Clé InChI |
JPHVTWMNPLQNFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


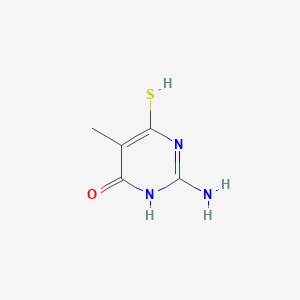
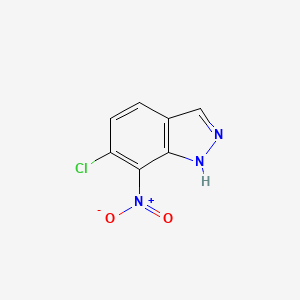
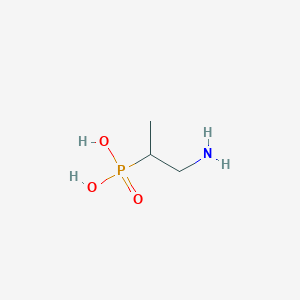

![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
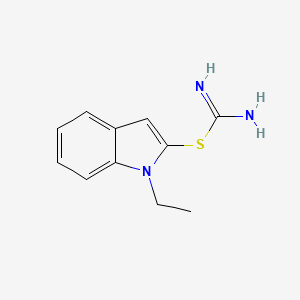
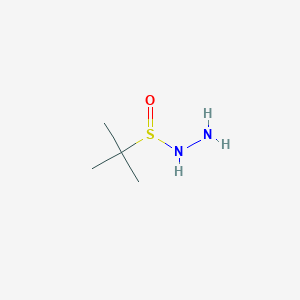
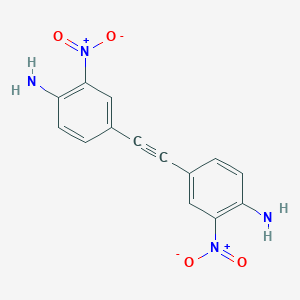

![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
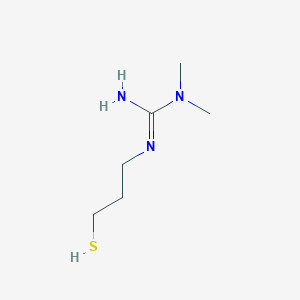
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
